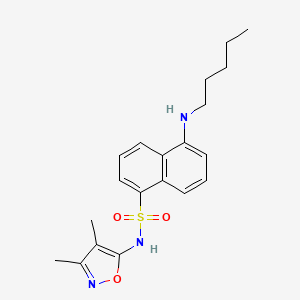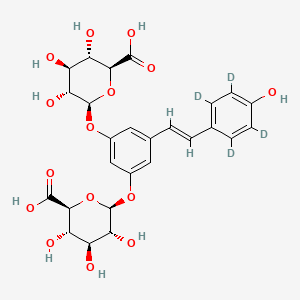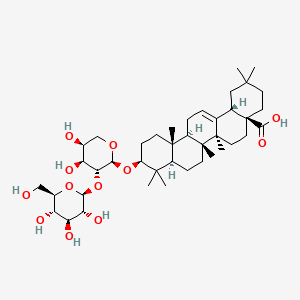
L-Alanine-15N,d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine-15N,d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Alanine molecule. The synthesis involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically engineered microorganisms to produce the labeled amino acid, while the chemical synthesis method involves multiple steps of chemical reactions to incorporate the isotopes .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine-15N,d4 undergoes various types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a keto group.
Reduction: Involves the reduction of the keto group back to an amino group.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the isotopes .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as keto-alanine and substituted alanine derivatives .
Wissenschaftliche Forschungsanwendungen
L-Alanine-15N,d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Used in protein synthesis studies and to investigate metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the production of labeled compounds for research and development .
Wirkmechanismus
L-Alanine-15N,d4 exerts its effects by participating in various metabolic pathways. It is involved in the transamination process, where it is converted from pyruvate by transamination. This process is crucial for sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system .
Vergleich Mit ähnlichen Verbindungen
L-Alanine-15N,d4 is unique due to its dual labeling with deuterium and nitrogen-15 isotopes. Similar compounds include:
L-Alanine-15N: Labeled only with nitrogen-15.
L-Alanine-d4: Labeled only with deuterium.
L-Arginine-15N4: Another amino acid labeled with nitrogen-15
These similar compounds are used in various research applications but do not offer the same dual labeling advantages as this compound.
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D,4+1 |
InChI-Schlüssel |
QNAYBMKLOCPYGJ-GIJHUWHDSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)




